N,N'-Ethylenebis(iodoacetamide)
Overview
Description
N,N’-Ethylenebis(iodoacetamide): is an organic compound with the chemical formula C6H10I2N2O2 and a molecular weight of 395.96. It appears as a colorless crystalline or crystalline powder and is soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide . This compound is primarily used as a crosslinking reagent in biochemical and organic synthesis, particularly for modifying protein structures by reacting with sulfhydryl groups to form disulfide bonds .
Scientific Research Applications
Chemistry:
- Used as a crosslinking reagent in organic synthesis to modify molecular structures.
Biology:
- Employed in protein studies to investigate protein-protein interactions and conformational changes by forming disulfide bonds .
Medicine:
- Utilized in biochemical assays to study enzyme activities and protein functions by modifying sulfhydryl groups in proteins .
Industry:
Mechanism of Action
Target of Action
N,N’-Ethylenebis(iodoacetamide) is a homobifunctional sulfhydryl-reactive crosslinker . Its primary targets are proteins with sulfhydryl groups, such as tubulin .
Mode of Action
N,N’-Ethylenebis(iodoacetamide) interacts with its targets by reacting with the sulfhydryl groups in proteins to form disulfide bonds . This reaction changes the structure and activity of the protein molecules .
Biochemical Pathways
Given its interaction with tubulin, it can be inferred that it may affect microtubule dynamics and related cellular processes .
Result of Action
The result of N,N’-Ethylenebis(iodoacetamide)'s action is the alteration of the structure and activity of its target proteins . For instance, it has been used to conjugate groups in tubulin, thereby affecting the conformational state of the tubulin molecule .
Action Environment
For instance, it should be stored at 2-8℃ . Also, it should be handled with care as it may be irritating to the skin, eyes, and respiratory system .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N,N’-Ethylenebis(iodoacetamide) primarily serves as a crosslinking reagent in biochemical and organic synthesis . It reacts with the thiol groups in proteins to form disulfide bonds, thereby altering the structure and activity of the protein molecules . This crosslinking action has broad applications in protein electrophoresis research, enzymatic reactions, and protein purification .
Cellular Effects
The effects of N,N’-Ethylenebis(iodoacetamide) on cells are largely due to its interaction with tubulin . Tubulin is a globular protein that is the main component of microtubules in cells. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport . By interacting with tubulin, N,N’-Ethylenebis(iodoacetamide) can influence these cellular processes .
Molecular Mechanism
The molecular mechanism of N,N’-Ethylenebis(iodoacetamide) involves its binding to the colchicine binding site of tubulin . This binding prevents the formation of the EBI: β-tubulin adduct, resulting in a decrease of the adduct band . This interaction inhibits tubulin polymerization, thereby affecting the structure and function of microtubules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Ethylenediamine is reacted with acetyl chloride to form N,N’-diacetamide hydrochloride.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves the above steps on a larger scale, ensuring the purity and yield of the final product through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N’-Ethylenebis(iodoacetamide) can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Crosslinking Reactions: It reacts with sulfhydryl groups in proteins to form disulfide bonds, altering the protein’s structure and activity.
Common Reagents and Conditions:
Reagents: Common reagents include iodide sources, acetyl chloride, and ethylenediamine.
Conditions: Reactions are typically carried out under basic conditions to facilitate the substitution and crosslinking processes.
Major Products:
Comparison with Similar Compounds
N,N’-Ethylenebis(stearamide): Used as a lubricant and anti-blocking agent.
N,N’-Ethylenebis(benzenesulfonamide): Utilized in polymer chemistry as a crosslinking agent.
N,N’-Ethylenebis(tetradecanamide): Applied in the production of plastics and rubbers as a processing aid.
Uniqueness:
Properties
IUPAC Name |
2-iodo-N-[2-[(2-iodoacetyl)amino]ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10I2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFPCLMBTQOMLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CI)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10I2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222812 | |
Record name | N,N'-Ethylenebis(iodoacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-43-3 | |
Record name | N,N′-1,2-Ethanediylbis[2-iodoacetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Ethylenebis(iodoacetamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Ethylene-bis(iodoacetamide) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30028 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Ethylenebis(iodoacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10222812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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